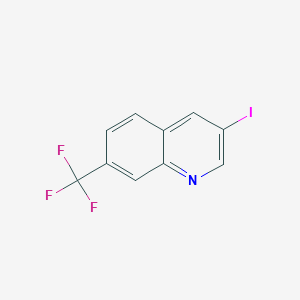
3-Iodo-7-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodo-7-chloroquinoline using a trifluoromethylcopper(I)phenanthroline complex . This reaction is carried out under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Another approach involves the reaction of 3-aminoquinoline with trifluoroiodomethane-zinc-sulfur complex to obtain 4-trifluoromethyl substituted 3-aminoquinolines . These methods highlight the versatility of quinoline derivatives in undergoing various functionalization reactions.
Industrial Production Methods
Industrial production of 3-Iodo-7-(trifluoromethyl)quinoline may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Iodo-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide and potassium fluoride can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological and chemical properties.
科学的研究の応用
3-Iodo-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Iodo-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, leading to their antibacterial and antineoplastic activities . The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity.
類似化合物との比較
Similar Compounds
4-Iodo-7-chloroquinoline: Another quinoline derivative with similar reactivity but different substituents.
3-Aminoquinoline: A precursor in the synthesis of 3-Iodo-7-(trifluoromethyl)quinoline.
Fluoroquinolones: A class of quinoline derivatives with broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C10H5F3IN |
|---|---|
分子量 |
323.05 g/mol |
IUPAC名 |
3-iodo-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5F3IN/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H |
InChIキー |
GNCYQJANXPENQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC=C(C=C21)I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


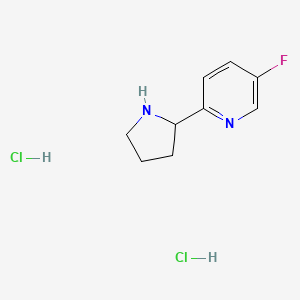
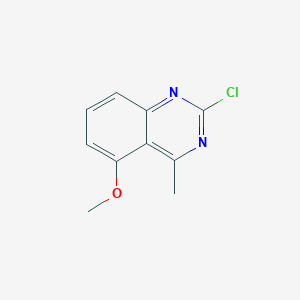
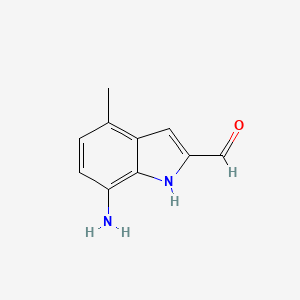
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)
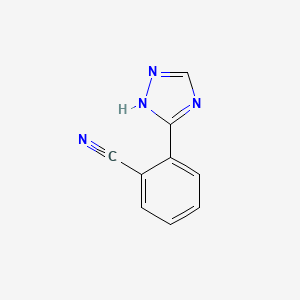
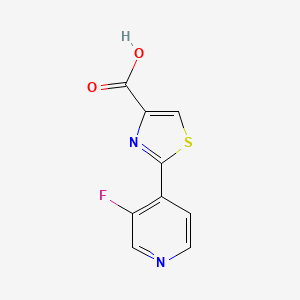
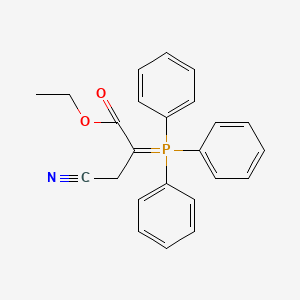

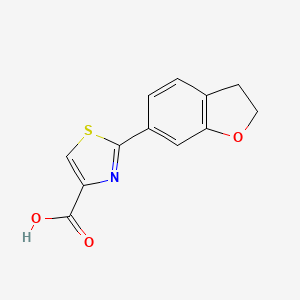

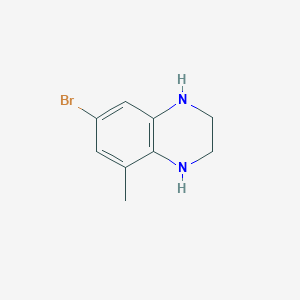

![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
